tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate
Description
Properties
CAS No. |
1272420-56-0 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 2-but-3-ynylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-5-6-8-11-9-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI Key |
RFTRBNXOKCYCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC#C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and but-3-yn-1-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives, such as alkanes or alcohols, using reagents like hydrogen gas and palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alkanes, alcohols.
Substitution: Azides, alkylated pyrrolidines.
Scientific Research Applications
Organic Synthesis Applications
2.1. Peptide Synthesis
The compound is recognized for its utility in peptide synthesis due to its ability to form stable linkages with amino acids. It serves as a coupling agent in the formation of peptide bonds, facilitating the synthesis of complex peptides with high yield and purity .
2.2. Synthetic Methodologies
This compound can be employed in various synthetic routes, particularly in the construction of heterocyclic compounds. Its reactivity allows for the introduction of functional groups that can be further modified to create diverse chemical entities.
Biochemical Research Applications
3.1. Organic Buffers
In biochemical laboratories, this compound is utilized as an organic buffer, aiding in maintaining pH stability during reactions involving sensitive biological molecules . This property is crucial for experiments that require precise control over reaction conditions.
3.2. Hydrophilic Nitroxides
Research has highlighted the potential of pyrrolidine derivatives as hydrophilic nitroxides, which possess unique redox properties beneficial for studying oxidative stress and cellular signaling pathways . This application opens avenues for exploring cellular mechanisms and developing therapeutic strategies against oxidative damage.
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Drug development | Potential Rho kinase inhibitor |
| Organic Synthesis | Peptide synthesis | High yield coupling agent |
| Biochemical Research | Organic buffer | Maintains pH stability |
| Hydrophilic Nitroxides | Study of oxidative stress | Useful in redox biology |
Mechanism of Action
The mechanism of action of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and applications of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate and related pyrrolidine derivatives:
Physical Properties
- Melting Points : Alkyne-containing derivatives (e.g., the target compound) are typically liquids or low-melting solids due to reduced crystallinity compared to aryl-substituted analogs (e.g., tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, a crystalline solid) .
- Spectral Data: NMR: The alkyne proton in the target compound appears as a singlet at ~2.5 ppm (¹H NMR), while vinyl protons in tert-butyl 2-(2-phenylallyl)pyrrolidine-1-carboxylate resonate as multiplets near 5–6 ppm . IR: The alkyne C≡C stretch (~2100 cm⁻¹) is distinct from the nitrile C≡N stretch (~2250 cm⁻¹) in tert-butyl 4-cyanopiperidine-1-carboxylate .
Biological Activity
Tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. The compound features a pyrrolidine ring, which is significant in various biological systems, along with a butynyl moiety that may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| CAS Number | 905717-01-3 |
| LogP | 1.9783 |
| H-bond Acceptors | 3 |
| H-bond Donors | 0 |
| Rotatable Bonds | 2 |
Biological Activity
Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Notably, derivatives of pyrrolidine have been studied for their ability to interact with neurotransmitter receptors and enzymes involved in metabolic processes.
Antimicrobial Activity
A study highlighted the potential antimicrobial properties of pyrrolidine derivatives. For instance, certain pyrrole-containing compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that similar derivatives could be explored for their therapeutic potential against resistant bacterial strains .
Neuropharmacological Effects
Pyrrolidine derivatives are known to exhibit neuropharmacological effects, including modulation of neurotransmitter systems. Research has indicated that compounds with a pyrrolidine structure can influence serotonin and dopamine receptors, which are critical in the treatment of various neurological disorders .
Case Studies
- Study on Antibacterial Activity : A recent study evaluated several pyrrole derivatives for their effectiveness against common bacterial strains. Compounds exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .
- Neurotransmitter Interaction : In vitro studies demonstrated that certain derivatives could effectively bind to serotonin receptors, leading to increased neurotransmission in neuronal cultures. This suggests a potential application in treating depression or anxiety disorders .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions. One common synthetic route includes:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Butynyl Group : The butynyl moiety is added through coupling reactions under controlled conditions.
Efficient synthetic routes are crucial for producing this compound at scale for further biological evaluation.
Q & A
Q. What synthetic strategies are most effective for introducing the but-3-yn-1-yl group into pyrrolidine derivatives?
The but-3-yn-1-yl group is typically introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:
- Nucleophilic substitution : Reacting pyrrolidine derivatives with propargyl bromide or related alkynylating agents in the presence of a strong base (e.g., NaH in THF at 0°C) .
- Sonogashira coupling : Using Pd(PPh₃)₄/CuI catalysts with terminal alkynes under inert conditions (e.g., dioxane, 80°C) to couple iodopyrrolidine intermediates with but-3-yn-1-yl groups . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of the tert-butyl group (~1.4 ppm, singlet) and the alkyne proton (~1.9–2.1 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (C₁₃H₂₁NO₂, theoretical [M+H]⁺ = 224.1645) .
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .
Q. How can ester hydrolysis be selectively performed on the tert-butyl group without affecting the alkyne moiety?
Use mild acidic conditions (e.g., 1M HCl in THF/water at 0°C) to hydrolyze the tert-butyl ester to the carboxylic acid. The alkyne remains stable under these conditions, avoiding side reactions like oxidation or polymerization .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., alkyne oxidation or polymerization) during synthesis?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent alkyne oxidation .
- Low-temperature protocols : Limit radical-mediated polymerization by maintaining temperatures below 40°C during alkynylation steps .
- Additives : Use stabilizers like BHT (butylated hydroxytoluene) to inhibit alkyne degradation .
Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?
Density functional theory (DFT) calculations can model transition states to assess:
- Electronic effects : Electron-withdrawing groups on the pyrrolidine ring may direct coupling to specific positions .
- Steric hindrance : The tert-butyl group may shield one face of the pyrrolidine, favoring coupling at the less hindered 2-position . Tools like Gaussian or ORCA are used to simulate Pd-catalyzed pathways .
Q. What mechanistic insights explain contradictory yields in Pd-catalyzed alkynylation reactions?
Discrepancies often arise from:
- Ligand effects : Bulky ligands (e.g., XPhos) improve stability of Pd intermediates but may reduce reactivity with sterically hindered alkynes .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance oxidative addition but may promote alkyne deprotonation, leading to side products . Systematic screening via Design of Experiments (DoE) is recommended to balance these factors .
Methodological Considerations
Q. How to resolve stereochemical ambiguities in derivatives of this compound?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., after introducing a bromine substituent for heavy-atom effects) .
Q. What protocols enable safe handling of tert-butyl 2-(but-3-yn-1-yl)pyrrolidine-1-carboxylate in air-sensitive reactions?
- Schlenk techniques : For transferring moisture-sensitive reagents .
- Quenching protocols : Use saturated NH₄Cl to neutralize excess NaH or LiAlH₄ after reactions .
Applications in Drug Discovery
Q. How is this compound utilized in click chemistry for bioconjugation?
The alkyne moiety undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., peptides, sugars) to generate triazole-linked conjugates. Reaction conditions: CuSO₄, sodium ascorbate, in t-BuOH/H₂O (1:1) at 25°C .
Q. What SAR studies have been conducted on pyrrolidine-alkyne derivatives for kinase inhibition?
Modifications at the 2-position (e.g., introducing electron-deficient aryl groups) enhance binding to ATP pockets in kinases like EGFR. IC₅₀ values correlate with alkyne length and substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
